5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-9-11-18(31-2)12-10-17)26-28(24(22)30)14-20(29)27-13-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUQYNIFLNGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of Thiazole Ring: : This is achieved through the reaction of a β-ketoester with thioamides under acidic or basic conditions.
Cyclization to Pyridazinone: : The intermediate thiazole is further reacted with hydrazine to form the pyridazinone ring.
Substituent Introduction: : Specific functional groups like the methoxyphenyl group and the quinolinyl moiety are introduced through reactions involving nucleophilic substitutions or coupling reactions using catalysts such as palladium.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to maintain consistent reaction conditions, improving yield and efficiency. Catalysts and reagents are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones at the thiazole sulfur.
Reduction: : Hydrogenation can reduce the double bonds in the quinoline ring.
Substitution Reactions: : The aromatic rings undergo electrophilic substitutions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents include hydrogen gas with a palladium catalyst for reductions, and reagents like nitric acid for nitrations. Solvents used are typically polar aprotic ones like DMSO or DMF.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Hydrogenated quinoline derivatives.
Substitution Products: : Nitrated or halogenated derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules, showcasing its versatility in various reactions.
Biology and Medicine
Its structural components suggest potential biological activities. It could be explored for antimicrobial, anti-inflammatory, or anticancer properties, given its thiazole and quinoline moieties which are often found in bioactive compounds.
Industry
In the pharmaceutical industry, it could be used as a lead compound for drug development. Its unique structure might also lend itself to applications in materials science, such as in the development of novel polymers or as a component in organic electronics.
Mechanism of Action
The biological mechanism of action of this compound, if explored, would likely involve interactions with various enzymes or receptors. The quinoline ring can intercalate with DNA, potentially leading to anticancer effects, while the thiazole ring could bind to metal ions, influencing enzyme activity.
Comparison with Similar Compounds
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Substituents : Phenyl (position 7), pyrrolidinyl (position 2).
- Key Differences: The target compound replaces pyrrolidinyl with a 3,4-dihydroquinolinyl group, which increases aromatic surface area and may enhance binding to hydrophobic pockets. The 4-methoxyphenyl group in the target compound likely improves solubility compared to the unsubstituted phenyl group in this analogue.
- Synthesis : Synthesized via Scheme 3 in Demchenko’s study, involving hydrazine intermediates and cyclization .
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18, )
- Substituents : p-Tolyl (electron-donating methyl group), ethyl, and thioxo moieties.
- The ethyl substituent may reduce steric hindrance compared to the methyl group in the target .
Functional Group Analogues
N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide ()
- Substituents : 4-Methoxyphenyl (position 3), benzimidamide (position 2).
- Key Differences: While sharing the 4-methoxyphenyl group, this compound features a benzimidamide substituent instead of the dihydroquinolinyl group. The imidamide may enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s dihydroquinoline moiety .
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Substituents : 4-Chlorophenyl (electron-withdrawing), ester groups.
- Ester groups in this analogue may improve bioavailability but reduce chemical stability .
Research Implications
- Synthetic Strategies: The target compound’s dihydroquinolinyl group may require specialized reagents (e.g., 3,4-dihydroquinoline derivatives) for synthesis, contrasting with pyrrolidinyl or benzimidamide groups in analogues .
- Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group’s electron-donating properties could enhance solubility and receptor affinity compared to chlorophenyl or unsubstituted phenyl groups in analogues .
Biological Activity
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a novel compound with potential therapeutic applications. As a member of the thiazolo-pyridazinone class, it exhibits diverse biological activities that warrant detailed investigation. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 485.6 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N5O2S |
| Molecular Weight | 485.6 g/mol |
| Classification | Thiazolo-pyridazinone |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
- Modulation of Cell Signaling Pathways : The compound appears to interact with key signaling pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cancer progression.
- Induction of Apoptosis : Evidence indicates that the compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have reported IC50 values indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in chronic inflammatory conditions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers.
- Inflammatory Disease Model : In a murine model of induced inflammation, administration of the compound led to reduced swelling and pain behavior, correlating with decreased levels of inflammatory cytokines.
Future Directions
Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Potential areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Exploring detailed pathways affected by the compound.
- Clinical Trials : Initiating trials to evaluate therapeutic applications in humans.
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:
- Step 1 : Condensation of 3,4-dihydroquinoline derivatives with α-keto esters to form the oxoethyl side chain (reflux in ethanol for 2–4 hours, monitored by TLC) .
- Step 2 : Cyclization with thiazolo[4,5-d]pyridazinone precursors under basic conditions (e.g., NaH in THF at 0–5°C) .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, LC-MS for purity (>95%), and X-ray crystallography to resolve stereochemical ambiguities .
Q. How can researchers screen its biological activity in preliminary studies?
- Methodological Answer :
- In vitro assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to optimize dosing for in vivo models .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer :
- Variable control : Systematically test reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, reports 60% yield in ethanol, while achieves 85% in glacial acetic acid under reflux .
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., oxidation intermediates) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
- Reproducibility : Validate protocols across independent labs with shared reagents to isolate operator-dependent errors .
Q. How can computational modeling optimize its stability under physiological conditions?
- Methodological Answer :
- Degradation pathways : Simulate hydrolytic degradation using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to identify vulnerable bonds (e.g., ester or amide linkages) .
- Metabolite prediction : Apply software like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites and guide LC-MS/MS detection .
- pH stability : Conduct accelerated stability studies (25°C/60% RH, pH 1–9) with UPLC monitoring to correlate experimental data with in silico predictions .
Q. What advanced techniques validate its mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
- In silico docking : Combine AutoDock Vina and molecular dynamics (GROMACS) to refine binding poses with experimental IC₅₀ values .
Key Methodological Considerations
- Theoretical Frameworks : Link synthesis and bioactivity data to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) or pharmacophore models .
- Contradiction Management : Cross-validate spectral data (e.g., ¹³C NMR shifts) with computational predictions (ChemDraw) to address literature discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
